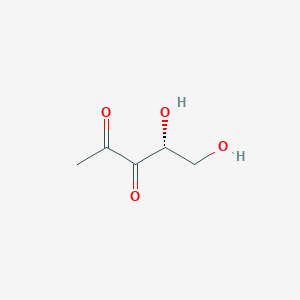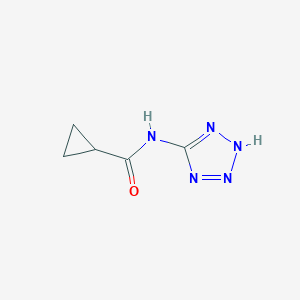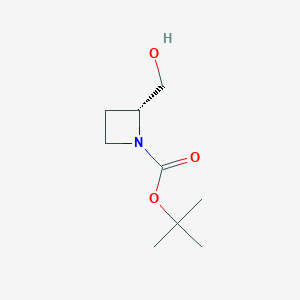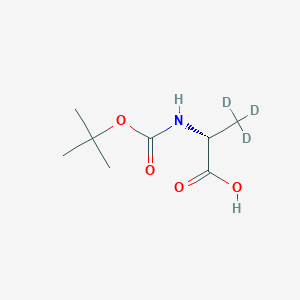
(R)-4,5-Dihydroxypentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4,5-Dihydroxypentane-2,3-dione, also known as DHP or Dihydroxyacetone phosphate, is a key intermediate in the metabolic pathway for glucose and carbohydrate metabolism in living organisms. It is a highly reactive molecule that plays a crucial role in various biochemical processes, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Wirkmechanismus
Dihydroxyacetone phosphate acts as a substrate for various enzymes involved in glucose metabolism, including aldolase and triosephosphate isomerase. It is also involved in the production of ATP through the glycolytic pathway and the pentose phosphate pathway.
Biochemische Und Physiologische Effekte
Dihydroxyacetone phosphate is involved in various biochemical and physiological processes, including the production of ATP, the synthesis of nucleic acids, and the production of reducing equivalents for biosynthetic processes. It also plays a role in cellular signaling and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydroxyacetone phosphate is a highly reactive molecule that can be easily manipulated in the laboratory. It is also readily available and relatively inexpensive, making it an attractive molecule for research purposes. However, its highly reactive nature can also make it difficult to work with, and it can be prone to degradation and oxidation.
Zukünftige Richtungen
There are numerous potential future directions for research involving dihydroxyacetone phosphate. One area of interest is the development of new therapeutic agents for metabolic disorders, such as diabetes and obesity, that target the (R)-4,5-Dihydroxypentane-2,3-dione metabolic pathway. Another potential area of research is the investigation of the role of (R)-4,5-Dihydroxypentane-2,3-dione in cancer metabolism and the development of new cancer therapies that target this pathway. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-4,5-Dihydroxypentane-2,3-dione and its potential as a biomarker for various diseases.
Synthesemethoden
Dihydroxyacetone phosphate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biological synthesis. One of the most commonly used methods for synthesizing (R)-4,5-Dihydroxypentane-2,3-dione is through the enzymatic conversion of glycerol by glycerol kinase and glycerol-3-phosphate dehydrogenase.
Wissenschaftliche Forschungsanwendungen
Dihydroxyacetone phosphate has been extensively studied for its role in various biological processes, including glucose metabolism, energy production, and cellular signaling. It has also been investigated for its potential use in various medical applications, including as a biomarker for diabetes, as a therapeutic agent for metabolic disorders, and as a potential target for cancer therapy.
Eigenschaften
CAS-Nummer |
188674-57-9 |
|---|---|
Produktname |
(R)-4,5-Dihydroxypentane-2,3-dione |
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(4R)-4,5-dihydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
UYTRITJAZOPLCZ-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)C(=O)[C@@H](CO)O |
SMILES |
CC(=O)C(=O)C(CO)O |
Kanonische SMILES |
CC(=O)C(=O)C(CO)O |
Synonyme |
2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)



